(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one
Description
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an amino group, trichloromethyl group, and a hydroxyphenyl group
Properties
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-2-3-8(16)7(4-6)9(17)5-10(15)11(12,13)14/h2-5,16H,15H2,1H3/b10-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALCLGPSDBJKFR-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=C(C(Cl)(Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C(/C(Cl)(Cl)Cl)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methylbenzaldehyde and trichloroacetonitrile.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one: Lacks the methyl group on the phenyl ring.
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-4-methylphenyl)but-2-en-1-one: Methyl group is positioned differently on the phenyl ring.
Uniqueness
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
